

1-Phenylcyclopropanecarbonitrile CAS number 935-44-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenylcyclopropanecarbonitrile*

Cat. No.: B1362556

[Get Quote](#)

An In-Depth Technical Guide to **1-Phenylcyclopropanecarbonitrile** (CAS 935-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring System

1-Phenylcyclopropanecarbonitrile, identified by CAS Number 935-44-4, is a pivotal chemical intermediate whose significance in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, cannot be overstated.[1][2] Its molecular architecture is distinguished by the unique combination of a strained cyclopropane ring, a phenyl group, and a reactive nitrile moiety.[1] This trifecta of structural features makes it a highly versatile building block, offering chemists a robust platform for constructing complex molecular frameworks and introducing specific functionalities essential for biological activity.[1] The inherent ring strain of the cyclopropane group and the electronic properties of the phenyl and nitrile substituents create a molecule primed for strategic chemical manipulation, serving as a gateway to novel therapeutic agents and advanced materials.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of **1-Phenylcyclopropanecarbonitrile** are summarized below.

Table 1: Core Properties of 1-Phenylcyclopropanecarbonitrile

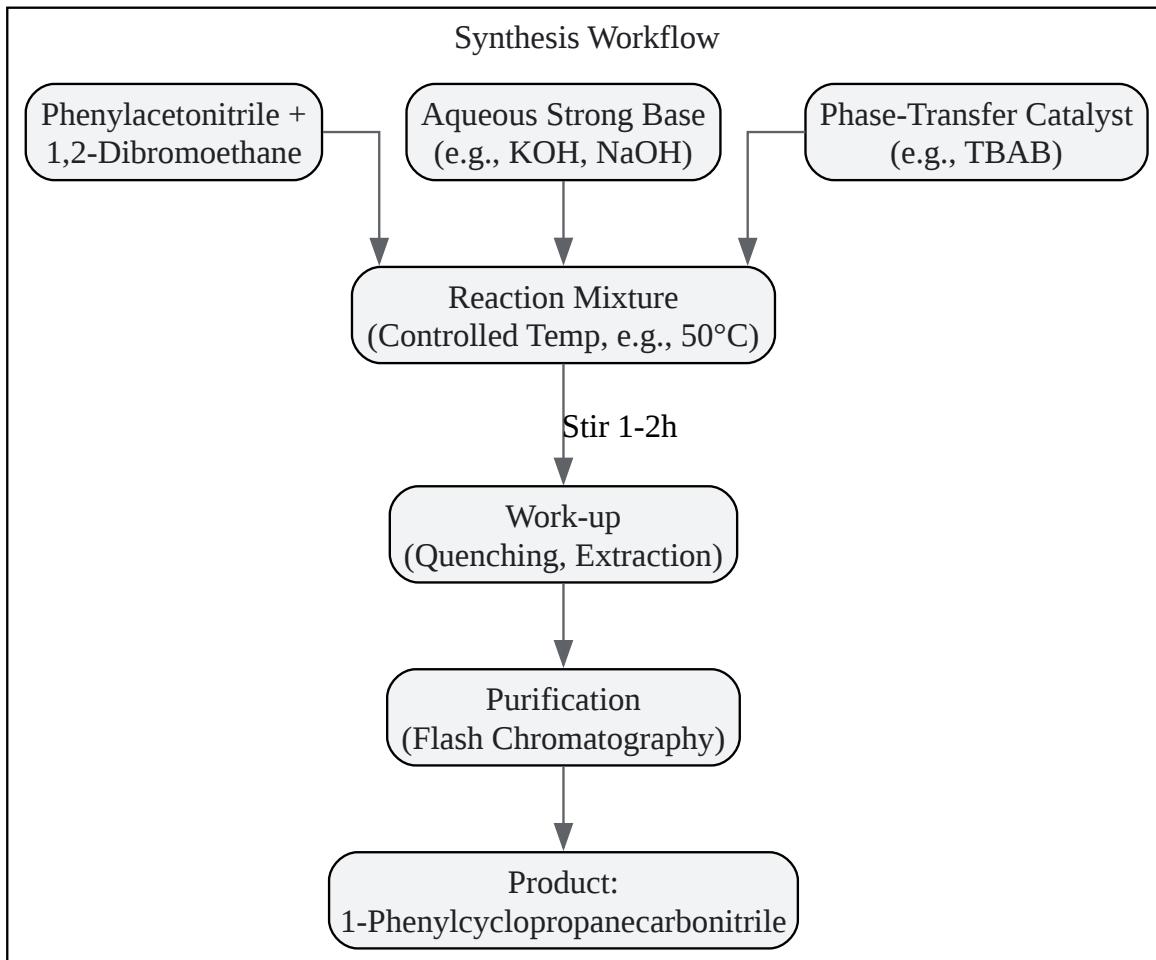
Property	Value	Source(s)
IUPAC Name	1-phenylcyclopropane-1-carbonitrile	[4][5]
Synonyms	1-Phenylcyclopropyl cyanide, 1-Cyano-1-phenylcyclopropane	[5][6][7]
CAS Number	935-44-4	[4][6]
Molecular Formula	C ₁₀ H ₉ N	[4][6]
Molecular Weight	143.19 g/mol	[4][6]
Appearance	Clear colorless to slightly yellow liquid	[8][9]
Boiling Point	133-137 °C @ 30 mmHg; 70 °C @ 0.5 Torr	[5][6][8][9]
Density	~1.0 g/mL @ 25 °C	[9]
Refractive Index	n ²⁰ /D 1.539	[9]
Flash Point	>110 °C (>230 °F)	[8][9]
InChIKey	ZHFURHRJUWYDKG-UHFFFAOYSA-N	[4][6]
Canonical SMILES	N#CC1(C2=CC=CC=C2)CC1	[5][6]

Spectroscopic Data Interpretation

The structural features of **1-Phenylcyclopropanecarbonitrile** give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and quality control.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is characterized by a multiplet in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl group. The four protons on the cyclopropane ring are chemically non-equivalent and typically

appear as two distinct multiplets further upfield, resulting from complex spin-spin coupling.[4] [10]


- ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) around 120 ppm. Additional key signals include the quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups, four distinct signals for the phenyl carbons (ipso, ortho, meta, para), and a signal for the two equivalent methylene carbons of the cyclopropane ring.[4]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band is expected in the range of 2230-2250 cm^{-1} due to the C≡N stretching vibration.[4][11] Other significant peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm^{-1}) and the cyclopropane ring (below 3000 cm^{-1}), as well as C=C stretching absorptions for the aromatic ring around 1600 cm^{-1} .[11]
- Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M^+) at $\text{m/z} = 143$, corresponding to the molecular weight of the compound.

Synthesis Methodologies: Forging the Strained Ring

The primary synthetic route to **1-Phenylcyclopropanecarbonitrile** involves the cyclopropanation of phenylacetonitrile. This method is efficient and widely adopted for its reliability.

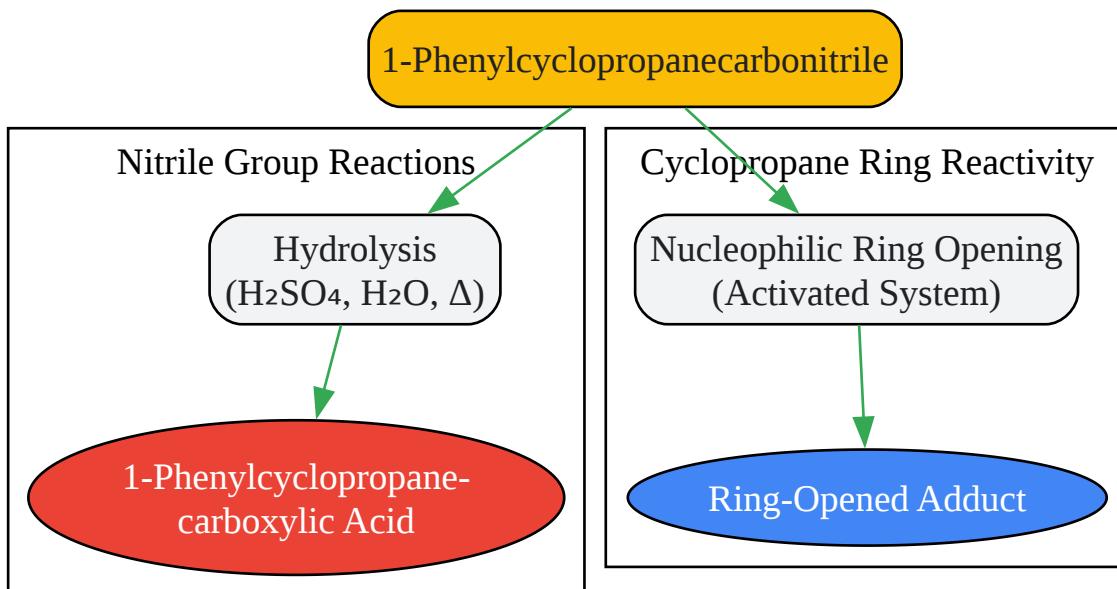
Core Synthesis: Phase-Transfer Catalyzed Cyclopropanation

The most common synthesis involves the reaction of phenylacetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst (PTC).[12][13][14] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, is critical for shuttling the base from the aqueous phase to the organic phase, thereby facilitating the deprotonation of phenylacetonitrile and subsequent nucleophilic substitution to form the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Detailed Experimental Protocol


This protocol is a synthesized representation based on established methods.[\[12\]](#)[\[14\]](#)

- Reaction Setup: To a stirred mixture of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in an aqueous solution of potassium hydroxide (40-50%), slowly add 1,2-dibromoethane (2.0 eq) dropwise.

- Temperature Control: The rate of addition should be controlled to maintain the internal reaction temperature at approximately 50-60 °C. The exothermic nature of the reaction requires careful monitoring.
- Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Treat the mixture with cold water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., 2-5% ethyl acetate in hexane), to yield pure **1-phenylcyclopropanecarbonitrile**.^[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-Phenylcyclopropanecarbonitrile** stems from the reactivity of its two primary functional components: the nitrile group and the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: Key Reaction Pathways of the Core Molecule.

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

- Hydrolysis: The most significant reaction in its application is the hydrolysis of the nitrile to a carboxylic acid. Refluxing **1-phenylcyclopropanecarbonitrile** in a mixture of strong acids like sulfuric acid and acetic acid with water yields 1-phenylcyclopropanecarboxylic acid.[12] This acid is a crucial precursor for the synthesis of corresponding amides and esters, which are frequently explored in drug discovery programs.[13]

Cyclopropane Ring Reactivity

While stable under many conditions, the three-membered ring is thermodynamically strained. The presence of the electron-withdrawing nitrile and phenyl groups polarizes the ring, making it susceptible to nucleophilic ring-opening reactions under specific conditions, thus acting as a potent σ -electrophile.[3] This reactivity allows for the generation of γ -functionalized nitrile products, providing an alternative pathway to linear carbon chains with defined stereochemistry.

Applications in Research and Drug Development

The unique structural and electronic properties of **1-Phenylcyclopropanecarbonitrile** make it a highly sought-after intermediate in several fields.

- Pharmaceutical Intermediate: This compound is a cornerstone for introducing the phenylcyclopropyl motif into target molecules.[1] The cyclopropyl group is often used by medicinal chemists as a "bioisostere" for phenyl rings or other bulky groups. Its rigid structure can lock a molecule into a specific conformation required for optimal binding to a biological target, while its metabolic profile is often more favorable than that of a simple alkyl chain. Its derivatives are precursors to a wide range of biologically active compounds.[13]

- Agrochemicals: It serves as a starting material for the synthesis of novel fungicides and pesticides, where the specific stereoelectronic properties of the cyclopropane ring can contribute to enhanced efficacy and target specificity.[2]
- Materials Science: The ability to build complex and rigid molecular architectures from this starting material makes it valuable in the development of advanced organic materials.[1]

Safety and Handling

As with any active chemical reagent, proper handling and storage of **1-Phenylcyclopropanecarbonitrile** are essential for laboratory safety.

Table 2: GHS Safety and Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[9]
Signal Word	Warning	[9]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.	[4][9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][15]

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

- Storage: Store in a cool, dry, and dark place away from incompatible materials.[9] The container should be kept tightly sealed.[15][17] It is incompatible with strong oxidizing agents.[15][16][17]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

1-Phenylcyclopropanecarbonitrile (CAS 935-44-4) is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it an indispensable building block for chemists aiming to create novel and complex molecules. For professionals in drug development and materials science, a deep understanding of this compound's characteristics and potential opens up a multitude of possibilities for designing next-generation products with enhanced function and efficacy.

References

- Vertex AI Search. (n.d.). Key Applications and Synthesis of **1-Phenylcyclopropanecarbonitrile** (CAS 935-44-4).
- Guidechem. (2021, March 14). What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid?.
- CAS Common Chemistry. (n.d.). **1-Phenylcyclopropanecarbonitrile**.
- ChemBK. (2024, April 10). 1-Phenyl-1-cyclopropanecarbonitrile.
- Molbase. (n.d.). Cas 935-44-4,1-PHENYL-1-CYCLOPROPANE CARBONITRILE.
- CymitQuimica. (n.d.). 1-Phenyl-1-cyclopropanecarbonitrile.
- CookeChem. (2022, July 8). **1-Phenylcyclopropanecarbonitrile**, >98.0%(GC), 935-44-4.
- Benchchem. (n.d.). **1-Phenylcyclopropanecarbonitrile** | 935-44-4.
- Global Chemical Network. (2025, October 6). The Role of **1-Phenylcyclopropanecarbonitrile** in Novel Drug Discovery.
- PubChem. (n.d.). **1-Phenylcyclopropanecarbonitrile**.
- TCI (Shanghai) Development Co., Ltd. (n.d.). **1-Phenylcyclopropanecarbonitrile** | 935-44-4.
- Fisher Scientific. (n.d.). 1-Phenyl-1-cyclopropanecarbonitrile, 97%.
- Fisher Scientific. (2015, August 4). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Institutes of Health (NIH). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-PHENYL-1-CYCLOPROPANE CARBONITRILE | 935-44-4.
- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- National Institutes of Health (NIH). (n.d.). Reactivity of electrophilic cyclopropanes.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (2025, February 7). (PDF) Feature Reviews in Medicinal Chemistry.
- PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry.
- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS RN 935-44-4 | Fisher Scientific [fishersci.co.uk]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1-Phenyl-1-cyclopropanecarbonitrile | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. 1-Phenylcyclopropanecarbonitrile , >98.0%(GC) , 935-44-4 - CookeChem [cookechem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. guidechem.com [guidechem.com]
- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-PHENYL-1-CYCLOPROPANE CARBONITRILE | 935-44-4 [amp.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Phenylcyclopropanecarbonitrile CAS number 935-44-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362556#1-phenylcyclopropanecarbonitrile-cas-number-935-44-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com